21-O-Acetyl Dexamethasone 9,11-Epoxide
Overview
Description
21-O-Acetyl Dexamethasone 9,11-Epoxide is a synthetic glucocorticoid compound with the molecular formula C24H30O6 and a molecular weight of 414.49 g/mol . It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant medication. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
The primary target of 21-O-Acetyl Dexamethasone 9,11-Epoxide is similar to that of its parent compound, Dexamethasone . Dexamethasone is a glucocorticoid and its main targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of the immune response and metabolism .
Mode of Action
Upon binding to the glucocorticoid receptors, the this compound-receptor complex translocates into the nucleus, where it regulates the transcription of target genes . This leads to changes in the production of proteins, including the downregulation of inflammatory proteins and upregulation of anti-inflammatory proteins .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The most significant of these is the inflammatory response pathway . By upregulating anti-inflammatory proteins and downregulating pro-inflammatory proteins, it helps in reducing inflammation .
Pharmacokinetics
As a derivative of dexamethasone, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties . Dexamethasone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is a reduction in inflammation . This is achieved through the suppression of the immune response, which leads to a decrease in the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other drugs can influence its action and efficacy through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
It is known to be an autooxidative degradation product formed under alkaline conditions .
Cellular Effects
It is known that dexamethasone, a related compound, has effects on the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and peroxiredoxin 6 (Prdx6) proteins in placentas of human and mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl Dexamethasone 9,11-Epoxide involves multiple steps, starting from dexamethasone. The key steps include the acetylation of the 21-hydroxy group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for the acetylation step. The formation of the epoxide ring can be achieved through the use of oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, are essential in industrial production .
Chemical Reactions Analysis
Types of Reactions
21-O-Acetyl Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the opening of the epoxide ring to form diols .
Scientific Research Applications
21-O-Acetyl Dexamethasone 9,11-Epoxide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other glucocorticoid derivatives.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.
Medicine: Utilized in research focused on anti-inflammatory and immunosuppressive mechanisms.
Industry: Applied in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone 21-Acetate: Another derivative with similar applications but different pharmacokinetic properties.
Dexamethasone 9,11-Epoxide: A related compound that shares the epoxide ring but lacks the acetyl group at the 21-position.
Uniqueness
21-O-Acetyl Dexamethasone 9,11-Epoxide is unique due to the presence of both the acetyl group at the 21-position and the epoxide ring at the 9,11-position. These structural features confer distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKXVNQUJNHLQ-WMHQAVGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452378 | |
Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2884-51-7 | |
Record name | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2884-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-O-Acetyl dexamethasone 9,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9ß,11ßepoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21-O-ACETYL DEXAMETHASONE 9,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS5E88DK7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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